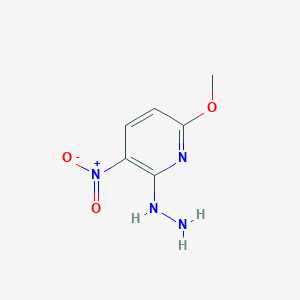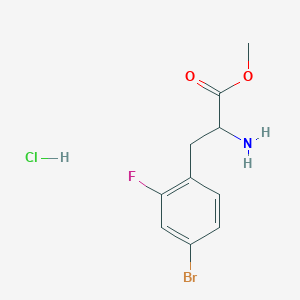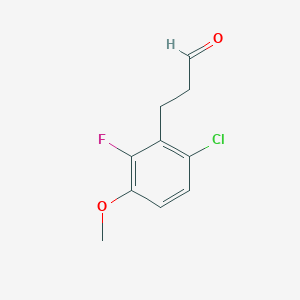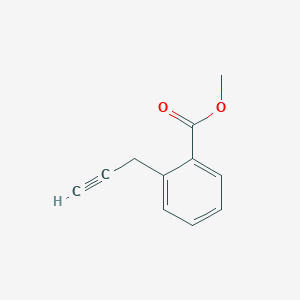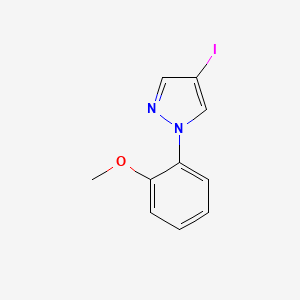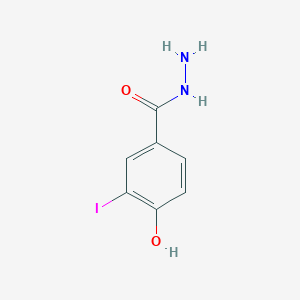
4-Hydroxy-3-iodobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-iodobenzohydrazide is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of benzoic acid and contains both hydroxyl and iodide functional groups, making it a versatile compound in organic synthesis and medicinal chemistry. This compound is of particular interest due to its potential biological activities, including antimicrobial and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-iodobenzohydrazide typically involves the reaction of 4-hydroxy-3-iodobenzoic acid with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 4-Hydroxy-3-iodobenzoic acid is dissolved in ethanol.
Reaction: Hydrazine hydrate is added to the solution, and the mixture is heated under reflux conditions.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions: 4-Hydroxy-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodide group can be reduced to a hydrogen atom.
Substitution: The iodide group can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde.
Reduction: Formation of 4-hydroxybenzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
科学研究应用
4-Hydroxy-3-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-Hydroxy-3-iodobenzohydrazide involves its interaction with biological targets, leading to its antimicrobial and anticancer effects. The compound is believed to:
Inhibit Enzymes: It may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.
Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating specific molecular pathways.
相似化合物的比较
4-Hydroxy-3-iodobenzohydrazide can be compared with other similar compounds, such as:
4-Hydroxy-3,5-diiodobenzohydrazide: Similar structure but with an additional iodine atom, which may enhance its biological activity.
4-Hydroxybenzohydrazide: Lacks the iodine atom, resulting in different chemical reactivity and biological properties.
4-Hydroxy-3-methoxybenzohydrazide: Contains a methoxy group instead of an iodine atom, leading to variations in its chemical and biological behavior.
属性
分子式 |
C7H7IN2O2 |
|---|---|
分子量 |
278.05 g/mol |
IUPAC 名称 |
4-hydroxy-3-iodobenzohydrazide |
InChI |
InChI=1S/C7H7IN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) |
InChI 键 |
FPUYECZDASNYGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NN)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)

![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)

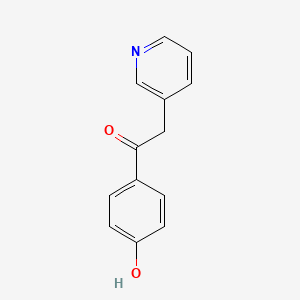
![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)
![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)
